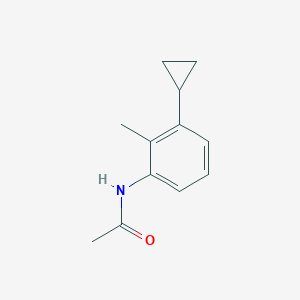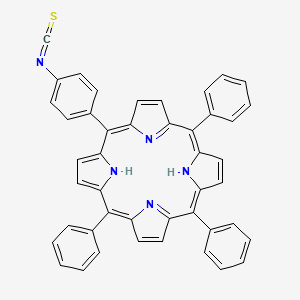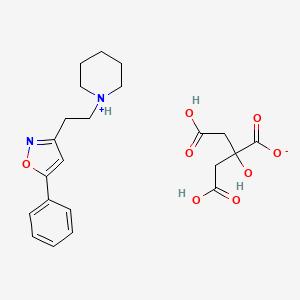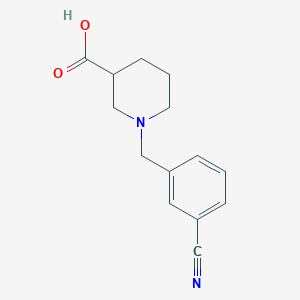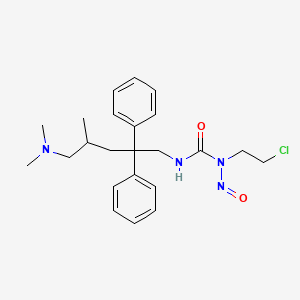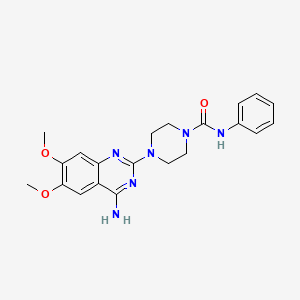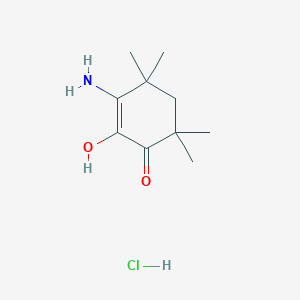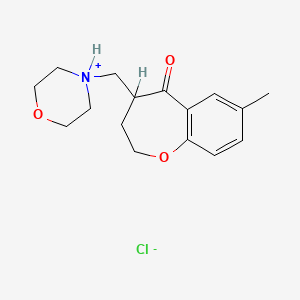
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials may include benzoxepin derivatives and morpholine. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin Derivatives: Compounds with similar benzoxepin structures.
Morpholine Derivatives: Compounds containing the morpholine moiety.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride is unique due to its specific combination of benzoxepin and morpholine structures, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
96401-69-3 |
|---|---|
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
7-methyl-4-(morpholin-4-ium-4-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12-2-3-15-14(10-12)16(18)13(4-7-20-15)11-17-5-8-19-9-6-17;/h2-3,10,13H,4-9,11H2,1H3;1H |
InChI Key |
AMAWHFYTMYKFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
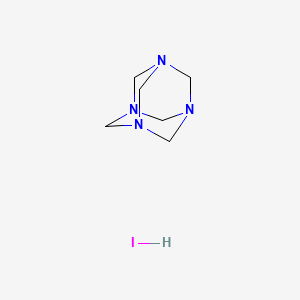
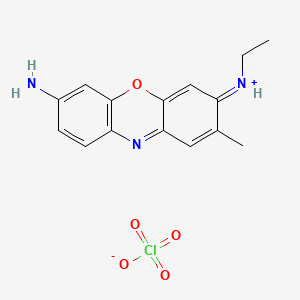
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
